molecular formula C10H16O B12688441 (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane CAS No. 936-92-5

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane

Cat. No.: B12688441
CAS No.: 936-92-5
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-PYHGXSLLSA-N
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Description

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane is a complex organic compound with a unique tricyclic structure. It is characterized by its three fused rings and the presence of an oxygen atom within the ring system. The molecular formula of this compound is C8H12O, and it has a molecular weight of 124.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane has several scientific research applications:

    Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its derivatives may find use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane lies in its specific stereochemistry and the presence of an oxygen atom within the tricyclic system.

Properties

CAS No.

936-92-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5S,7S)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m0/s1

InChI Key

AGHSZSJVJPSERC-PYHGXSLLSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@@H](C3(C)C)C[C@@H]1O2

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C

Origin of Product

United States

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